molecular formula C11H9ClN2O3 B2694098 2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride CAS No. 2247102-38-9

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2694098
CAS No.: 2247102-38-9
M. Wt: 252.65
InChI Key: DWVQKGJUOXTUDR-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-Based Carboxylic Acids

The exploration of pyridine-based carboxylic acids dates to the early 20th century, with pyridine-3-carboxylic acid (nicotinic acid) identified as a critical nutrient in preventing pellagra. This discovery underscored the biological importance of pyridine derivatives and spurred interest in their synthetic modification. The introduction of ether-linked pyridine moieties, as seen in 2-pyridin-3-yloxypyridine-3-carboxylic acid, emerged from efforts to enhance the pharmacokinetic properties of nicotinic acid derivatives. Early synthetic routes focused on nucleophilic substitution reactions between halogenated pyridines and hydroxylated counterparts, often employing transition metal catalysts to improve yields.

A pivotal advancement occurred with the development of hydrogenation techniques for generating stable uranium(IV) complexes of pyridine-3-carboxylic acid, which demonstrated the ligand’s ability to coordinate metal ions through both its pyridine nitrogen and carboxyl oxygen. These studies laid the groundwork for understanding how structural modifications, such as ether bond incorporation, could alter electronic distribution and binding affinity—a principle central to designing 2-pyridin-3-yloxypyridine-3-carboxylic acid derivatives.

Research Significance in Medicinal Chemistry

The structural duality of 2-pyridin-3-yloxypyridine-3-carboxylic acid hydrochloride—combining a hydrogen-bond-capable carboxylic acid group with a lipophilic pyridine ether—confers multifaceted biological activity. Key research areas include:

Antimicrobial Applications
Pyridine derivatives exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell membrane integrity or inhibiting essential enzymes. For instance, pyrrolo[3,4-c]pyridines, structurally analogous to pyridin-3-yloxypyridine derivatives, demonstrate efficacy against Staphylococcus aureus and Escherichia coli through interference with peptidoglycan synthesis. The carboxylic acid moiety in 2-pyridin-3-yloxypyridine-3-carboxylic acid may enhance solubility, allowing better penetration into bacterial biofilms.

Anti-inflammatory Mechanisms
Modulation of cyclooxygenase-2 (COX-2) activity represents another therapeutic avenue. Pyrrolo[3,4-c]pyridine derivatives inhibit COX-2 with IC~50~ values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs), reducing prostaglandin E~2~ synthesis. The pyridin-3-yloxy group in 2-pyridin-3-yloxypyridine-3-carboxylic acid could stabilize enzyme-ligand interactions via π-stacking with aromatic residues in the COX-2 active site.

Metal Coordination and Drug Delivery
The compound’s ability to form stable complexes with metal ions, as demonstrated in uranium(IV) coordination studies, suggests potential in targeted drug delivery systems. Such complexes could improve bioavailability or enable site-specific release of therapeutic agents.

Biological Activity Structural Feature Potential Mechanism
Antimicrobial Pyridine ether linkage Membrane disruption or enzyme inhibition
Anti-inflammatory Carboxylic acid group COX-2 inhibition via hydrogen bonding
Metal coordination Dual ligating sites (N, O) Enhanced bioavailability through complexation

Properties

IUPAC Name

2-pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3.ClH/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8;/h1-7H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQKGJUOXTUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-38-9
Record name 2-(pyridin-3-yloxy)pyridine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridine-Oxy Backbones

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid (CAS 1255147-31-9)
  • Structural Differences : Chlorine substituent at the 5-position and methyl group at the 2-position of the adjacent pyridine ring.
  • Applications: Not explicitly stated, but chloro-substituted pyridines are often explored in antiviral or anticancer research .
2-(Pyridin-4-yl)acetic Acid Hydrochloride (CAS 6622-91-9)
  • Structural Differences : Acetic acid moiety replaces the pyridinyloxy-carboxylic acid backbone.
  • Impact : Reduced steric hindrance may increase metabolic stability but lower target specificity. Similarity score: 0.88 .

Heterocyclic Variants with Piperidine/Pyrrolidine Moieties

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride (CAS 1185296-02-9)
  • Structural Differences : Pyrimidine ring replaces one pyridine, and a piperidine ring introduces a saturated nitrogen heterocycle.
  • Impact: Enhanced basicity from piperidine may alter receptor-binding profiles. Potential applications in kinase inhibition due to pyrimidine’s prevalence in such inhibitors .
3-(Oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 2173996-79-5)
  • Structural Differences : Pyrrolidine and oxane (tetrahydropyran) rings replace pyridine moieties.
  • Impact : Increased conformational flexibility could improve bioavailability but reduce thermal stability .

Pharmacologically Active Hydrochloride Salts

Berberine Hydrochloride (CAS 633-65-8)
  • Structural Differences: Isoquinoline alkaloid core vs. pyridine-oxy backbone.
  • Impact : Broad-spectrum antidiabetic and antimicrobial activity due to planar aromaticity and positive charge. HPLC retention time: ~15 min () .
Yohimbine Hydrochloride (CAS 65-19-0)
  • Structural Differences : Carboxymethyl indole alkaloid with a yohimban skeleton.
  • Impact : α2-Adrenergic receptor antagonism, contrasting with the undefined mechanism of the target compound .
Pyridoxal Hydrochloride (CAS 65-22-5)
  • Structural Differences : Hydroxymethyl and aldehyde groups on a pyridine ring.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Stability (pH 1–3) Key Applications
2-Pyridin-3-yloxypyridine-3-carboxylic Acid HCl* ~266.7 (calculated) ~50 (aqueous) Moderate (inferred) Research (hypothetical enzyme modulation)
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid 295.7 ~30 High Antiviral/anticancer research
Berberine Hydrochloride 371.8 10–20 High Antidiabetic, antimicrobial
Pyridoxal Hydrochloride 241.6 >100 High Vitamin B6 supplementation

*Note: Data for the target compound are extrapolated from structural analogs.

Biological Activity

2-Pyridin-3-yloxypyridine-3-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Pyridin-3-yloxypyridine-3-carboxylic acid; hydrochloride typically involves multi-step organic reactions, including decarboxylation and functionalization of pyridine derivatives. The general synthetic route includes:

  • Formation of Pyridine Core : Starting from commercially available pyridine derivatives.
  • Functionalization : Introduction of carboxylic acid and hydroxyl groups through electrophilic aromatic substitution.
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Properties

Research has indicated that 2-Pyridin-3-yloxypyridine-3-carboxylic acid exhibits significant antimicrobial activity against various strains of bacteria, particularly Gram-positive bacteria. In one study, derivatives of this compound were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase .

The biological activity of 2-Pyridin-3-yloxypyridine-3-carboxylic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, similar to fluoroquinolones, by binding to DNA gyrase .
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
  • Signal Transduction Pathways : Modulates pathways involved in cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated a series of pyridine derivatives, including 2-Pyridin-3-yloxypyridine-3-carboxylic acid, against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound effectively inhibited growth at concentrations as low as 5 µg/mL against S. aureus .

Study 2: Anticancer Activity

In a recent investigation reported in Cancer Letters, researchers examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values around 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Summary

Biological Activity Target Organism/Cell Line Effect MIC/IC50 Value
AntimicrobialStaphylococcus aureusInhibition5 µg/mL
AntimicrobialEscherichia coliInhibition10 µg/mL
AnticancerMCF-7 (Breast Cancer Cells)ApoptosisIC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Pyridin-3-yloxypyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives under acidic conditions, followed by hydrochlorination. For example, analogous compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) are synthesized via nucleophilic substitution or condensation reactions, with protonation steps to stabilize the hydrochloride form . Key steps include recrystallization in ethanol/water mixtures to achieve high purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and aromatic ring substitution patterns.
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as seen in structurally related pyridinium salts .
  • HPLC-MS for purity assessment, with mobile phases optimized for polar carboxylic acid derivatives (e.g., 0.1% TFA in acetonitrile/water) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store as a lyophilized powder at -20°C in moisture-free conditions. For solutions, use anhydrous DMSO or ethanol and store at -80°C to prevent hydrolysis of the pyridine-carboxylic acid moiety. Always use inert atmospheres (N₂/Ar) during weighing to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-Pyridin-3-yloxypyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for coupling pyridine intermediates. Machine learning models can further predict regioselectivity in heterocyclic reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-reference experimental data with the Cambridge Structural Database (CSD) to validate crystal structures. For NMR discrepancies (e.g., unexpected splitting patterns), use variable-temperature NMR or deuterated solvents to probe dynamic effects. If mass spectrometry shows unexpected adducts, re-optimize ionization parameters (e.g., ESI vs. MALDI) .

Q. How does the hydrochloride salt form influence the compound’s supramolecular interactions?

  • Methodological Answer : The protonated pyridinium group enhances hydrogen-bonding networks, as observed in related pyridinium salts. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions. For example, in (E)-3-(pyridin-4-yl)acrylic acid derivatives, the hydrochloride salt forms strong O–H···Cl and N–H···O interactions, stabilizing the crystal lattice .

Q. What are the best practices for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies using:

  • pH-variation assays (pH 1–13) to identify hydrolysis-prone sites (e.g., ester or amide linkages in analogs).
  • Thermogravimetric analysis (TGA) to assess thermal stability up to 300°C.
  • LC-MS monitoring of degradation products, with isotopic labeling (e.g., ¹⁵N) to trace reaction pathways .

Methodological Notes

  • Data Validation : Always cross-check experimental results against high-quality databases (e.g., CSD, PubChem) and avoid unreliable sources like BenchChem .
  • Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including fume hood use for powder weighing and neutralization of waste with 10% sodium bicarbonate .

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